molecular formula C17H17N3O2S B2436589 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide CAS No. 946357-63-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide

Cat. No.: B2436589
CAS No.: 946357-63-7
M. Wt: 327.4
InChI Key: LZGHWENTXXTIJM-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific research applications.

Mechanism of Action

Target of Action

Compounds with a similar thiazolo[3,2-a]pyrimidine structure have been found to interact with various biological targets such as glutamate receptors and acetylcholinesterase , which play crucial roles in neurotransmission and neural signaling.

Mode of Action

It’s known that thiazolo[3,2-a]pyrimidines can act as antagonists to certain receptors , potentially inhibiting their function and leading to changes in cellular processes.

Biochemical Pathways

These include anti-inflammatory, antiparkinsonian, and antiherpes activity , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which contributes to its unique biological properties. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC15H16N4OS
Molecular Weight304.37 g/mol
CAS Number955769-39-8

This compound acts primarily as a glutamate receptor antagonist . This mechanism is crucial because glutamate receptors play a significant role in neurotransmission, affecting learning, memory, and neural plasticity. By inhibiting these receptors, the compound may modulate excitatory neurotransmission and offer neuroprotective effects.

Antimicrobial Properties

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. For instance, a related thiazolopyrimidine compound was reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of thiazolopyrimidine derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro assays revealed that it can significantly reduce cell viability in several cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Neuroprotective Effects

Given its role as a glutamate receptor antagonist, this compound has been studied for neuroprotective effects in models of neurodegenerative diseases. It shows promise in reducing oxidative stress and inflammation in neuronal cells . Animal studies suggest potential benefits in conditions such as Alzheimer's disease and multiple sclerosis.

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : A study involving transgenic mice demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation .
  • Antitumor Activity : In vitro studies on human breast cancer cell lines showed that this compound inhibited proliferation and induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-15(16(22)20-10-11-23-17(20)18-12)19-14(21)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGHWENTXXTIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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